Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
LVCNFVWYRLQKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies for Methyl 6 2 Methoxy 2 Oxoethyl Nicotinate
Regioselective Functionalization of Pyridine (B92270) Ring Systems
Achieving the desired substitution pattern on a pyridine ring is a central challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring dictates its reactivity, making certain positions more susceptible to either nucleophilic or electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyridine Esters
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-poor aromatic systems, including pyridine derivatives. wikipedia.orgmasterorganicchemistry.com The reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile. wikipedia.org For the synthesis of pyridine esters, this approach is particularly effective when electron-withdrawing groups are present on the ring, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
Pyridines are especially reactive towards SNAr when substituted at the ortho or para positions relative to the nitrogen atom, as the ring nitrogen can effectively delocalize the negative charge of the reaction intermediate. wikipedia.orglibretexts.org In the context of synthesizing Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, a precursor such as Methyl 6-halonicotinate would be an ideal substrate. The ester group at the 3-position and the ring nitrogen both act as electron-withdrawing groups, activating the 6-position for nucleophilic attack.
The nucleophile required to install the -(CH2COOCH3) side chain would be the enolate of methyl acetate (B1210297). The reaction would proceed by generating the enolate with a strong base, which then attacks the 6-position of the Methyl 6-halonicotinate, displacing the halide and forming the target carbon-carbon bond. The efficiency of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being surprisingly effective despite being a poor leaving group in other substitution reactions. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example and is widely used for creating biaryl and heterobiaryl systems. acs.org
For pyridine synthesis, these reactions allow for the introduction of various substituents onto the pyridine core. nih.gov A common strategy involves using a halogenated pyridine as an electrophilic partner. acs.orgnih.gov For instance, Methyl 6-chloronicotinate could be coupled with a suitable organoboron, organozinc (Negishi coupling), or organotin (Stille coupling) reagent that carries the desired CH2COOCH3 fragment.
Recent advancements have also focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.govrsc.org Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with various heterocycles has been developed, offering a regioselective method for constructing complex molecules. nih.govrsc.org While typically used for aryl-aryl coupling, modifications of these methods, such as the α-arylation of esters, could potentially be adapted to couple an ester enolate directly with a halopyridine, catalyzed by a palladium complex.
Table 1: Comparison of Palladium-Catalyzed Coupling Partners
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Methyl 6-halonicotinate | (Methoxycarbonylmethyl)boronic acid or ester | Mild conditions, high functional group tolerance, commercially available reagents. acs.org |
| Negishi | Methyl 6-halonicotinate | (Methoxycarbonylmethyl)zinc halide | High reactivity of organozinc reagent, often requires anhydrous conditions. thieme-connect.com |
| Stille | Methyl 6-halonicotinate | (Methoxycarbonylmethyl)stannane | Tolerant of many functional groups, but toxicity of tin reagents is a concern. |
| Buchwald-Hartwig α-Arylation | Methyl 6-halonicotinate | Methyl acetate (as enolate) | Direct formation of C(sp²)-C(sp³) bond, requires specific ligand/catalyst systems. |
Construction of the 2-methoxy-2-oxoethyl Side Chain (Methylene Diester Moiety)
The introduction of the -(CH2COOCH3) group is a critical step that can be achieved either by building it onto a pre-functionalized pyridine ring or by derivatizing an existing side chain.
Reactions Involving Active Methylene (B1212753) Compounds (e.g., Malonate Derivatives, Acetates)
The malonic ester synthesis is a classic and versatile method for preparing substituted acetic acids and their derivatives. wikipedia.orglibretexts.org It utilizes diethyl malonate or other malonic acid esters, whose α-protons are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org These protons can be readily removed by a moderately strong base, like sodium ethoxide, to form a stable enolate. libretexts.org
This enolate is an excellent nucleophile that can react with an alkyl halide in a nucleophilic substitution reaction. wikipedia.orglibretexts.org To synthesize this compound, one could employ a variation of this method. The enolate of dimethyl malonate, generated by a base such as sodium hydride, can be reacted with a Methyl 6-halonicotinate. This SNAr reaction yields an intermediate, Dimethyl 2-((5-(methoxycarbonyl)pyridin-2-yl)malonate). Subsequent hydrolysis and decarboxylation of this intermediate would then produce the final product. A key drawback of this method can be the formation of dialkylated byproducts. wikipedia.org
Table 2: Malonic Ester Synthesis Pathway Example
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Dimethyl malonate + Methyl 6-chloronicotinate | NaH (Sodium hydride) | Dimethyl 2-((5-(methoxycarbonyl)pyridin-2-yl)malonate | C-C bond formation via SNAr. wikipedia.org |
| 2 | Intermediate from Step 1 | H₃O⁺, heat | This compound | Hydrolysis of one ester group and subsequent decarboxylation. wikipedia.org |
Derivatization of Pyridine Precursors to Incorporate the 2-methoxy-2-oxoethyl Group
An alternative strategy involves starting with a pyridine ring that already possesses a simpler substituent at the 6-position, such as a methyl group (e.g., Methyl 6-methylnicotinate). This methyl group can then be elaborated into the desired side chain through a series of chemical transformations.
One common pathway is radical halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a bromomethyl derivative (Methyl 6-(bromomethyl)nicotinate). This benzylic-type halide is highly reactive and can undergo nucleophilic substitution with sodium cyanide to introduce a cyano group. The resulting nitrile can then be hydrolyzed to a carboxylic acid and subsequently esterified to yield the final -(CH2COOCH3) side chain. sigmaaldrich.com Esterification can be achieved using various methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst or using a derivatization reagent like boron trichloride (B1173362) in methanol. sigmaaldrich.com
Multicomponent Reaction (MCR) Strategies for Pyridine Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govbohrium.com These reactions are prized for their atom economy, reduced reaction times, and operational simplicity, making them a cornerstone of green chemistry. nih.govresearchgate.net
Several MCRs exist for the synthesis of the pyridine core. rsc.orgresearchgate.net The Hantzsch pyridine synthesis, though classic, typically yields dihydropyridines that require a subsequent oxidation step. More modern MCRs can assemble highly substituted pyridines in a single step. For a structure like this compound, a hypothetical MCR could involve the condensation of an enamine, a 1,3-dicarbonyl compound (which would form the C2 and C3 of the ring), and another component that provides the remaining carbon atoms and the nitrogen. Designing an MCR to directly assemble the target molecule would be complex, but it might be possible to create a closely related, highly functionalized pyridine that can be converted to the desired product in a few subsequent steps. The versatility of MCRs allows for the creation of diverse molecular libraries by simply varying the initial components. bohrium.com
Catalytic Methodologies in Chemical Synthesis
The integration of catalytic methods into the synthesis of pyridine derivatives has revolutionized their production, offering pathways with higher efficiency, selectivity, and sustainability compared to stoichiometric reactions. Although specific catalytic syntheses for this compound are proprietary or not widely published, the synthesis of the core nicotinate (B505614) structure and related molecules provides significant insights into potential catalytic strategies.
A key transformation in the synthesis of nicotinate esters is the esterification of nicotinic acid or the transesterification of a simpler alkyl nicotinate. Historically, this has been achieved using strong mineral acids. However, modern approaches are increasingly reliant on solid acid catalysts to circumvent issues associated with corrosion, catalyst separation, and waste generation.
One such approach involves the use of heterogeneous catalysts for the gas-phase oxidation of 3-methylpyridine. nih.gov This method aligns with green chemistry principles by being solvent-free. nih.gov The development of pilot processes for niacin production based on the catalytic gas-phase oxidation of picoline has been a significant advancement. chimia.ch
Research into the synthesis of related nicotinic acid esters has demonstrated the efficacy of various catalytic systems. For instance, the direct conversion of pyridine dicarboxylic acids to pyridine monocarboxylic acid esters can be achieved by refluxing with an alcohol at temperatures between 125°C and 250°C. google.com This process is crucial for converting intermediates from oxidation reactions into valuable ester products.
The table below summarizes catalytic approaches relevant to the synthesis of nicotinate structures, which could be adapted for the production of this compound.
| Catalyst System | Reactants | Product Type | Key Advantages |
| Heterogeneous Catalysts | 3-Methylpyridine, Oxygen | Nicotinic Acid | Solvent-free, continuous process |
| None (Thermal) | Pyridine Dicarboxylic Acid, Alkanol | Pyridine Monocarboxylic Acid Ester | Direct conversion, single step |
This table is generated based on synthetic strategies for related pyridine carboxylic acids and their esters, illustrating potential pathways to the target compound.
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to reduce environmental impact and enhance safety. For the synthesis of nicotinate derivatives, this often involves the use of biocatalysts, renewable feedstocks, and energy-efficient reaction conditions.
A prominent example of a green approach to synthesizing related compounds is the use of enzymes. rsc.orgnih.gov Lipases, such as Novozym® 435 from Candida antarctica, have been successfully employed for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. rsc.orgnih.gov This biocatalytic method offers high product yields (81.6–88.5%) and operates under mild conditions (50°C). rsc.orgnih.gov A significant advancement in this area is the use of continuous-flow microreactors, which drastically reduces reaction times from 24 hours in a batch reactor to just 35 minutes. nih.gov
The choice of solvent is another critical aspect of green synthesis. In the enzymatic synthesis of nicotinamide derivatives, environmentally benign solvents like tert-amyl alcohol have proven effective, offering high yields while being a greener alternative to more hazardous solvents like acetonitrile. nih.gov The optimization of reaction parameters such as temperature and substrate molar ratio is crucial for maximizing yield and efficiency. For the reaction between methyl nicotinate and isobutylamine, a temperature of 50°C and a 1:2 molar ratio were found to be optimal, yielding 86.2%. nih.gov
Furthermore, the synthesis of pyridine bases from renewable resources like glycerol (B35011) is an active area of research. researchgate.net Catalytic processes are being developed to convert glycerol into pyridine bases, either directly or via an acrolein intermediate, using solid acid catalysts such as ZSM-5 zeolites. researchgate.net Such strategies, which utilize waste products from other industries (e.g., biodiesel production), epitomize the circular economy principles within green chemistry. chimia.ch
The following table details key findings from a green synthesis approach for nicotinamide derivatives, which showcases sustainable practices applicable to the synthesis of this compound.
| Parameter | Condition | Outcome | Green Chemistry Principle |
| Catalyst | Novozym® 435 (immobilized lipase) | High yield (81.6-88.5%), reusable catalyst rsc.orgnih.gov | Biocatalysis, Waste reduction |
| Reaction System | Continuous-flow microreactor | Reaction time reduced from 24h to 35 min nih.gov | Process intensification, Energy efficiency |
| Solvent | tert-Amyl alcohol | High yield (82.4 ± 1.2%), greener alternative nih.gov | Use of safer solvents |
| Temperature | 50°C | Optimal yield nih.gov | Energy efficiency |
| Reactant Ratio | 1:2 (methyl nicotinate:isobutylamine) | Maximum yield (86.2%) nih.gov | Atom economy, Yield maximization |
This table is based on the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate and showcases green and sustainable approaches.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of Pyridine (B92270) Ring Transformations
The pyridine ring, a fundamental scaffold in a vast array of chemical compounds, exhibits a rich and complex reactivity. Its transformations are central to the synthesis of novel heterocyclic systems and functionalized molecules. This section delves into the mechanistic intricacies of these transformations, with a particular focus on intramolecular cyclization and intermolecular coupling reactions involving pyridine derivatives.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of pyridine derivatives provide a powerful strategy for the construction of fused heterocyclic systems. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the generation of complex polycyclic structures.
One notable example involves the intramolecular cyclization of N-acyliminium ions with pyridine rings. arkat-usa.org The reaction of N-acyliminium ions with activated pyridines can lead to the formation of novel heterocycles, with a regiochemical preference for cyclization occurring para to an electron-donating substituent on the pyridine ring. arkat-usa.org For instance, the treatment of a lactam with a catalytic amount of p-toluenesulfonic acid in benzene (B151609) at reflux can yield a tetracyclic lactam. arkat-usa.org This type of cationic π-cyclization is a powerful tool for constructing complex molecular architectures. arkat-usa.org
Another significant pathway is the silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. rsc.org This domino reaction, conducted in toluene (B28343) with silver carbonate and potassium acetate (B1210297) at 100 °C, affords fused tricyclic indolizines in good to excellent yields. rsc.org The proposed mechanism involves a 5-exo-dig cyclization and a 1,3-hydrogen shift, followed by an intramolecular cycloisomerization. rsc.org
Furthermore, aldehyde and ketone electrophiles incorporated into the side chains of 2- and 4-alkylpyridines can undergo intramolecular aldol-like condensations with the benzylic carbons of the pyridine ring in the presence of Brønsted acid catalysts. rsc.org This leads to the formation of pyridyl-substituted hydroxy lactams and dehydro-piperidine products. rsc.org
The cyclization of polyhalogenated pyridines containing N,N-dialkyldithiocarbamate or alkylxanthate groups has also been investigated. nih.gov The nature of the leaving group, the presence of electron-withdrawing groups, and the position of the dithio group relative to the pyridine nitrogen all influence the cyclization process. nih.gov
Finally, the reaction of pyridinium (B92312) 1,4-zwitterions with various partners can lead to a range of cyclization products. For example, a (4 + 1) cyclization with propiolic acid derivatives furnishes indolizines, while a formal (2 + 3) cyclization with hydrazonoyl chlorides yields fully substituted pyrazoles. nih.gov These reactions often involve dearomatization of the pyridine ring and subsequent functionalization. nih.gov
Table 1: Examples of Intramolecular Cyclization Reactions of Pyridine Derivatives
| Reactant(s) | Reagents/Conditions | Product(s) | Reference(s) |
| N-acyliminium ions with activated pyridines | Catalytic p-toluenesulfonic acid, benzene, reflux | Tetracyclic lactams | arkat-usa.org |
| 2-(Pyridin-2-yl)acetic acid propargyl esters | Ag2CO3, potassium acetate, toluene, 100 °C | Fused tricyclic indolizines | rsc.org |
| 2- and 4-alkylpyridines with aldehyde/ketone side chains | Brønsted acid catalysts | Pyridyl-substituted hydroxy lactams, dehydro-piperidines | rsc.org |
| Polyhalogenated pyridines with dithiocarbamate/xanthate groups | Solution or gas phase (EI) | Cyclized products | nih.gov |
| Pyridinium 1,4-zwitterions and propiolic acid derivatives | Et3N, DCM, 30 °C | Indolizines | nih.gov |
| Pyridinium 1,4-zwitterions and hydrazonoyl chlorides | - | Fully substituted pyrazoles | nih.gov |
Intermolecular Coupling Mechanisms
Intermolecular coupling reactions provide a versatile means of creating new bonds between different molecular entities, and pyridine derivatives are often key participants in these transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For instance, the synthesis of substituted pyridylacetate derivatives frequently employs the coupling of halopyridines with lithium enolates, silyl (B83357) enol ethers, or Reformatsky reagents. nih.gov These methods offer a direct route to functionalized pyridines, which are valuable intermediates in medicinal chemistry. nih.gov
Precious metal-free direct SNAr reactions present an alternative to palladium-catalyzed methods. nih.gov These reactions can be carried out with metallated alkylnitrile nucleophiles, followed by hydrolysis to yield the desired pyridylacetic acid derivatives. nih.gov
The synthesis of nicotinamide (B372718) derivatives can be achieved through the enzymatic coupling of methyl nicotinate (B505614) with amines or benzylamines. nih.gov Using a lipase (B570770) catalyst such as Novozym® 435 in a continuous-flow microreactor allows for high yields and significantly shorter reaction times compared to batch processes. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.
Reactivity of Ester Functionalities and Activated Methylene (B1212753) Centers
The ester groups and the activated methylene center in "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" are key to its reactivity, allowing for a variety of chemical transformations.
The ester functionalities can undergo hydrolysis, a common reaction for esters. In the case of methyl nicotinate, it is hydrolyzed to nicotinic acid. drugbank.com This process can be mediated by enzymes, such as nonspecific α-naphthylacetate-esterase. drugbank.com The presence of the methyl group in methyl nicotinate facilitates its penetration through biological membranes due to its lipophilicity, allowing for rapid absorption. drugbank.com
The ester groups can also participate in ester-amide exchange reactions. The use of 2-pyridone as a tautomeric catalyst can accelerate these reactions, particularly for primary amines. chemrxiv.org The efficiency of this catalysis is influenced by steric hindrance around the reaction centers of both the ester and the amine. chemrxiv.org
The activated methylene group, situated between the pyridine ring and the carbonyl of the ester, is susceptible to deprotonation, forming a carbanion. This carbanion can then act as a nucleophile in various reactions. For example, in the synthesis of 6-methylnicotine, the initial step involves the reaction of methyl 6-methylnicotinate (B8608588) with γ-butyrolactone in the presence of a base like sodium hydride or sodium tert-butoxide. patsnap.com This suggests that the activated methylene group can be involved in condensation reactions.
Furthermore, a three-component synthesis of substituted pyridylacetic acid derivatives utilizes the dual reactivity of Meldrum's acid derivatives. nih.gov Initially, they act as nucleophiles to substitute activated pyridine-N-oxides. Subsequently, they act as electrophiles with various nucleophiles to trigger ring-opening and decarboxylation, leading to the formation of different esters. nih.gov
Tautomerism and Isomerization Studies
Tautomerism and isomerization are fundamental concepts in understanding the reactivity and stability of pyridylacetic acid derivatives.
For 2,2-di(pyridin-2-yl)acetic acid, theoretical studies using DFT calculations have explored the competition between tautomerization and decarboxylation. nih.gov The results indicate that decarboxylation is energetically favored over tautomerization to enediol or enaminone forms. nih.gov The formation of (E)-2-(pyridin-2(1H)-ylidenemethyl)pyridine and its subsequent tautomerization to (dipyridin-2-yl)methane is the predicted pathway. nih.gov While the enaminone tautomers are thermodynamically slightly more stable than the corresponding enediols, the energy barriers for their formation are significant. nih.gov
In the context of pyridone catalysis of ester-amide exchange reactions, the tautomeric nature of 2-pyridone is crucial. chemrxiv.org The pyridone framework, possessing both a Lewis base and a Brønsted acid moiety in the same molecule, is essential for the catalytic activity. chemrxiv.org
Isomerization is also a key consideration in certain reactions. For instance, in the silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters, an intramolecular cycloisomerization is a key step in the reaction sequence. rsc.org Similarly, in the synthesis of indolizines from pyridinium 1,4-zwitterions and propiolic acid derivatives, a double bond isomerization is proposed to occur in the reaction mechanism. nih.gov
Nucleophilic and Electrophilic Reactivity of Pyridylacetic Acid Derivatives
The pyridine ring's electronic nature dictates its reactivity towards nucleophiles and electrophiles. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iqpearson.com When electrophilic attack does occur, it generally happens at the 3-position. pearson.comslideshare.net
Conversely, the electron-deficient nature of the pyridine ring makes it more reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq The reactivity of pyridine towards nucleophiles is so pronounced that even a strong base like the hydride ion can be displaced. uoanbar.edu.iq
The reactivity of pyridylacetic acid derivatives is a composite of the reactivity of the pyridine ring and the side chain. The synthesis of substituted pyridylacetic acid derivatives often involves the reaction of activated pyridine-N-oxides with nucleophiles. nih.gov In a three-component synthesis, Meldrum's acid derivatives initially act as nucleophiles, substituting the activated pyridine-N-oxide. nih.gov
Pyridine itself can act as a nucleophilic catalyst. stackexchange.comreddit.com In the tosylation of alcohols, pyridine is more nucleophilic than the alcohol and attacks the acyl chloride to form a highly electrophilic N-tosylpyridinium chloride intermediate, which is the actual tosylating agent. stackexchange.comreddit.com Similarly, in organocatalysis, pyridine acts as a nucleophilic catalyst by forming a reactive acetyl-pyridinium intermediate with acetic anhydride. nih.gov
The reactivity of pyridylacetic acids can also be influenced by the stability of the resulting products. For example, 2- and 4-pyridylacetic acids are prone to decarboxylation, which needs to be considered when choosing reaction conditions. nih.govnih.gov
Kinetic and Thermodynamic Aspects of Reactions
Understanding the kinetics and thermodynamics of reactions involving pyridine derivatives is crucial for optimizing reaction conditions and predicting product distributions.
Kinetic studies on the gas-phase reaction of atomic chlorine with pyridine have shown that at higher temperatures (≥ 299 K), the reaction proceeds via hydrogen abstraction. rsc.org However, at lower temperatures (216 K ≤ T ≤ 270 K), the reaction is pressure-dependent, suggesting the formation of a stable adduct. rsc.org Thermodynamic analysis of the equilibrium data for adduct formation has provided values for the enthalpy and entropy of the reaction. rsc.org
The kinetics of the thermal decomposition of pyridine have been studied using a stirred-reactor technique, which allows for the determination of differential rate data. wmich.edu
In the context of catalysis, the kinetics of ester-amide exchange reactions catalyzed by 2-pyridone have been investigated. chemrxiv.org The catalytic activity is influenced by the solvent and the nature of the acetylating agent. chemrxiv.org Kinetic studies on the synthesis of tetrahydropyridines via intramolecular Michael addition of methoxycarbonyl-2,4-dienylamines have also been reported. researchgate.net
Thermodynamic analysis has been applied to the hydrogenation/dehydrogenation of pyridine derivatives, which is relevant for hydrogen storage applications. researchgate.net The enthalpies of formation and vaporization have been determined for various substituted pyridines and their hydrogenated counterparts. researchgate.net
For the decarboxylation of 2,2-di(pyridin-2-yl)acetic acid, DFT calculations have shown that this process is thermodynamically favored over tautomerization. nih.gov
Table 2: Kinetic and Thermodynamic Data for Reactions of Pyridine Derivatives
| Reaction | Kinetic/Thermodynamic Parameter | Value | Reference(s) |
| Gas-phase reaction of atomic chlorine with pyridine | Arrhenius expression (299–435 K) | k1a = (2.08 ± 0.47) × 10−11 exp[–(1410 ± 80)/T] cm3 molecule−1 s−1 | rsc.org |
| Gas-phase reaction of atomic chlorine with pyridine | ΔrH°298 for adduct formation | −47.2 ± 2.8 kJ mol−1 | rsc.org |
| Gas-phase reaction of atomic chlorine with pyridine | ΔrS°298 for adduct formation | −98.7 ± 6.5 J mol−1 K−1 | rsc.org |
| Hydrogenation of 2,6-di-tert-butylpyridine | ΔrH°m(liq)G4 | −188.6 kJ/mol | researchgate.net |
| Decarboxylation vs. Tautomerization of 2,2-di(pyridin-2-yl)acetic acid | Energetic favorability | Decarboxylation is favored by ca. 15 kcal mol-1 | nih.gov |
Computational Chemistry and Theoretical Investigations
Reactivity Descriptors and Potential Energy Surfaces
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the surface of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate. This visual representation is crucial for predicting how the molecule would interact with other chemical species.
Electrophilic and Nucleophilic Sites: The MEP map would identify regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. It would be anticipated that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonyl groups would exhibit negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms on the aromatic ring and the methyl groups would be expected to show positive potential.
Reactivity Prediction: By highlighting the most electron-rich and electron-poor areas, an MEP map would provide a qualitative prediction of the molecule's reactive behavior in various chemical environments.
A hypothetical data table for MEP analysis would look like this:
| Molecular Region | Predicted MEP Value Range (a.u.) | Implication |
| Pyridine Nitrogen Atom | Negative | Nucleophilic Center |
| Carbonyl Oxygen Atoms (Ester Groups) | Negative | Nucleophilic Centers |
| Aromatic Ring Hydrogens | Positive | Electrophilic Sites |
| Methyl Group Hydrogens | Positive | Electrophilic Sites |
Fukui Function Analysis for Reactive Sites
Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. This analysis helps to pinpoint the atoms most likely to participate in different types of chemical reactions.
Electrophilic, Nucleophilic, and Radical Attacks: The analysis would involve calculating the Fukui functions f(r)+, f(r)-, and f(r)0. A high value of f(r)+ on an atom would indicate its susceptibility to nucleophilic attack. Conversely, a high f(r)- value would suggest a site for electrophilic attack. The f(r)0 function would identify sites prone to radical attack. It would be expected that the nitrogen and oxygen atoms would be the primary sites for electrophilic attack, while certain carbon atoms in the pyridine ring and the carbonyl carbons might be susceptible to nucleophilic attack.
A representative data table for Fukui function analysis would be structured as follows:
| Atom Number/Label | f(r)+ | f(r)- | f(r)0 | Predicted Reactivity |
| N1 | Low | High | Moderate | Prone to electrophilic attack |
| C2 | Moderate | Low | Low | - |
| C3 | Low | Moderate | Low | Possible site for electrophilic interaction |
| ... | ... | ... | ... | ... |
| O(carbonyl) | Low | High | Moderate | Prone to electrophilic attack and H-bonding |
Activation Barrier and Transition State Calculations for Reaction Pathways
Theoretical calculations could be employed to model potential reaction pathways involving this compound, such as hydrolysis of the ester groups or substitution reactions on the pyridine ring.
Energy Profiles: By mapping the potential energy surface of a reaction, the transition state (the highest energy point along the reaction coordinate) can be identified.
Activation Energy: The energy difference between the reactants and the transition state is the activation barrier (Ea). A lower activation barrier indicates a faster reaction. These calculations would be crucial for understanding the kinetic stability of the compound and for designing synthetic routes.
An example data table for a hypothetical reaction pathway could be:
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kJ/mol) | Reaction Rate Implication |
| Ester Hydrolysis (Side Chain) | Tetrahedral Intermediate | Data not available | Data not available |
| Ester Hydrolysis (Ring) | Tetrahedral Intermediate | Data not available | Data not available |
Solvent Effects on Electronic Parameters and Conformational Preferences
The surrounding solvent can significantly influence the properties and behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), could be used to simulate these effects on this compound.
Conformational Analysis: The presence of a solvent could alter the preferred three-dimensional shape (conformation) of the molecule by stabilizing or destabilizing certain arrangements through dipole-dipole interactions or hydrogen bonding. The flexible side chain of this compound would be particularly susceptible to solvent-induced conformational changes.
A summary data table for solvent effects might look like this:
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Most Stable Conformer |
| Gas Phase (Vacuum) | 1.0 | Data not available | Data not available | Data not available |
| Dichloromethane | 8.9 | Data not available | Data not available | Data not available |
| Ethanol | 24.5 | Data not available | Data not available | Data not available |
| Water | 80.1 | Data not available | Data not available | Data not available |
Non-Linear Optical (NLO) Properties from Theoretical Models
Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. Theoretical calculations can predict the NLO properties of a molecule, such as its polarizability (α) and hyperpolarizability (β).
Structure-Property Relationship: The presence of a pyridine ring (an electron-withdrawing system) connected to ester groups could potentially give rise to NLO properties. The extent of intramolecular charge transfer, which is a key factor for NLO activity, could be evaluated computationally. Calculations would focus on determining the first hyperpolarizability (β), as a large value is indicative of significant NLO potential.
A hypothetical data table for NLO properties would be:
| Property | Calculated Value (a.u.) |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy
No specific FT-IR data for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is currently available in the searched scientific literature and databases.
No specific FT-Raman data for this compound is currently available in the searched scientific literature and databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR data for this compound is currently available in the searched scientific literature and databases.
No specific ¹³C NMR data for this compound is currently available in the searched scientific literature and databases.
No specific advanced NMR data for this compound is currently available in the searched scientific literature and databases.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding that dictate the crystal packing.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyridine (B92270) ring in this compound acts as the primary chromophore.
The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the nitrogen atom or carbonyl oxygens) to a π* antibonding orbital.
While specific experimental data for this compound is not provided in the search results, data for the closely related compound, Methyl nicotinate (B505614), dissolved in methanol (B129727), can serve as a reference. spectrabase.com For Methyl nicotinate, characteristic absorptions are observed that can be attributed to the electronic transitions within the pyridine ring system. The presence of the additional 6-(2-methoxy-2-oxoethyl) substituent would be expected to cause a slight shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift) due to its electronic influence on the chromophore.
Table 1: UV-Visible Spectral Data for a Related Compound
This table presents data for Methyl nicotinate as a reference for the electronic transitions expected in a substituted pyridine system.
| Compound | Solvent | λmax (nm) | Transition Type (Predicted) |
|---|---|---|---|
| Methyl nicotinate | Methanol | ~263 | π→π* |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule, which allows for the confirmation of its elemental formula. It also provides information about the structure through analysis of the fragmentation patterns that arise when the molecule is ionized.
For this compound, the molecular formula is C₁₀H₁₁NO₄. bldpharm.com The exact mass (monoisotopic mass) can be calculated from this formula, and an HRMS experiment would aim to measure a mass-to-charge ratio (m/z) that matches this theoretical value to within a very small tolerance (typically <5 ppm), thus confirming the molecular formula.
Molecular Formula Confirmation:
Formula: C₁₀H₁₁NO₄
Calculated Exact Mass: 209.06881 Da
Expected [M+H]⁺ ion: 210.07609 Da
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would provide further structural evidence. Key fragmentation pathways for this compound would likely involve the cleavage of the ester groups and the ethyl linker.
Table 2: Predicted HRMS Fragmentation for C₁₀H₁₁NO₄
This table outlines the likely fragmentation pathways and the corresponding theoretical exact masses of the resulting ions.
| Proposed Fragment Ion (m/z) | Lost Neutral Fragment | Structure of Fragment Ion |
|---|---|---|
| 178.0504 | OCH₃ | Loss of a methoxy (B1213986) radical from either ester group. |
| 150.0555 | COOCH₃ | Loss of the methoxycarbonyl radical. |
Methyl 6 2 Methoxy 2 Oxoethyl Nicotinate As a Versatile Synthetic Intermediate
Precursor in Heterocyclic Synthesis
The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds, including many pharmaceuticals and agrochemicals. nih.govmdpi.com Substituted pyridines like Methyl 6-(2-methoxy-2-oxoethyl)nicotinate serve as key starting materials for creating more elaborate molecular architectures. The existing functional groups can direct further reactions or be modified to introduce new functionalities, enabling the synthesis of a diverse range of heterocyclic compounds. nih.gov
Formation of Fused Pyridine Ring Systems
The structure of this compound is well-suited for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The reactive methylene (B1212753) group adjacent to one of the ester groups and the pyridine ring itself can participate in cyclization reactions to form rings fused to the parent pyridine core.
One major class of fused systems accessible from pyridine precursors are thieno[2,3-b]pyridines. These are often synthesized by reacting a functionalized pyridine with sulfur-based reagents. For instance, a common strategy involves the reaction of a pyridine-2(1H)-thione with an α-halo carbonyl compound or nitrile, followed by an intramolecular cyclization. researchgate.net Starting from this compound, a hypothetical pathway to a thienopyridine could involve initial transformation of the pyridine ring, such as conversion to a 2-thione derivative, followed by cyclization involving the active methylene group of the side chain.
Another important fused system is the imidazo[1,2-a]pyridine (B132010) scaffold, which is recognized as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry. rsc.org The synthesis of these systems typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. While the title compound is not a 2-aminopyridine, derivatization to introduce an amino group at the C2 position would open pathways to this and other fused systems.
Table 1: Examples of Fused Pyridine Systems Synthesized from Pyridine Precursors
| Fused System | General Precursor Type | Potential Reaction | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine | Pyridine-2(1H)-thione | Thorpe-Ziegler cyclization | researchgate.net |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Reaction with α-halocarbonyls | rsc.org |
Role in Pyridine-Based Chemical Scaffold Construction
Pyridine scaffolds are central to the development of new therapeutic agents due to their ability to form key interactions with biological targets and their favorable physicochemical properties, such as aqueous solubility. mdpi.com this compound serves as an excellent starting point for building diverse pyridine-based scaffolds. The two ester groups can be differentially hydrolyzed or converted into amides, hydrazides, or other functional groups, allowing for the attachment of various substituents and the exploration of structure-activity relationships (SAR). mdpi.com
The synthesis of pioglitazone, an antidiabetic drug, for example, starts from 2-methyl-5-ethylpyridine, highlighting how relatively simple substituted pyridines are elaborated into complex, active pharmaceutical ingredients. beilstein-journals.org Similarly, the functional handles on this compound allow it to be a platform for creating libraries of compounds for high-throughput screening in drug discovery programs.
Building Block for Methylene Diester-Containing Structures
The compound is, by its nature, a methylene diester-containing structure, specifically a derivative of malonic acid where one carboxyl group is attached to the pyridine ring. The active methylene group (the -CH2- between the pyridine ring and the carbonyl group) is a key reactive site. This position is acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then be used in a variety of carbon-carbon bond-forming reactions, such as:
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
Acylation: Reaction with acyl chlorides or anhydrides to form keto-esters.
Condensation reactions: Such as the Knoevenagel or Michael reactions.
These transformations allow for the elaboration of the side chain, leading to a wide array of more complex structures that retain the core methylene diester motif, which is a common feature in various natural products and synthetic compounds.
Applications in Complex Molecule Synthesis
The versatility of this compound makes it a valuable intermediate in the multistep synthesis of complex target molecules. Its utility stems from the ability to selectively manipulate its various functional groups. For instance, one ester group could be selectively hydrolyzed and converted to an amide, while the other ester remains protected, allowing for sequential bond-forming events.
This stepwise approach is crucial in the total synthesis of natural products and in the construction of complex drug candidates. For example, in the synthesis of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, complex pyridine derivatives are assembled in a modular fashion. nih.gov A building block like this compound could conceivably be incorporated into such a synthesis, with one part of the molecule being used to anchor it to a core structure while the other part is extended to interact with a specific binding pocket of a receptor.
Derivatization for Further Chemical Transformations
Each functional group in this compound offers opportunities for derivatization, paving the way for a broad range of subsequent chemical transformations.
Ester Groups: The two methyl ester groups can undergo hydrolysis to the corresponding carboxylic acids. The resulting di-acid or mono-acid (if selective hydrolysis is achieved) can then be activated and coupled with amines or alcohols to form amides or different esters, respectively. Transesterification is also a viable pathway to introduce more complex alkoxy groups.
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also be oxidized to an N-oxide, which alters the reactivity of the ring, making it more susceptible to nucleophilic substitution or facilitating rearrangements.
Active Methylene Group: As discussed previously, the CH2 group can be functionalized via deprotonation followed by reaction with various electrophiles.
Aromatic Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ester groups makes this challenging and typically requires harsh conditions.
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent/Condition | Product Type |
|---|---|---|
| Ester | NaOH (aq), then H+ | Carboxylic acid(s) |
| Ester | R-NH2, heat | Amide(s) |
| Pyridine Nitrogen | m-CPBA | N-Oxide |
These derivatization options underscore the compound's role as a flexible intermediate, allowing chemists to tailor its structure to meet the specific demands of a larger synthetic goal.
Research on Derivatives and Analogues of Methyl 6 2 Methoxy 2 Oxoethyl Nicotinate
Structure-Activity Relationship (SAR) Studies in Chemical Research Contexts
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its functional or biological activity. In the context of nicotinic acid derivatives and related heterocyclic compounds, SAR studies provide a systematic approach to identifying key structural features.
Researchers have conducted SAR studies on various nicotinic acid derivatives to map out the chemical motifs responsible for specific activities. For instance, studies on acylhydrazone derivatives of nicotinic acid revealed that the acylhydrazone forms were more biologically active against certain bacterial strains compared to their cyclized 1,3,4-oxadiazoline counterparts. mdpi.com The presence of a 5-nitrofuran substituent was also identified as a key contributor to this enhanced activity. mdpi.com Such findings highlight that even subtle changes to the side chain attached to the pyridine (B92270) ring can lead to significant shifts in chemical or biological properties.
In a different context, the SAR of 2-(1-adamantylthio)nicotinic acid derivatives was explored to understand their vasorelaxant and antioxidant properties. mdpi.com This research correlated molecular descriptors, such as electronic properties and molecular shape, with the observed activities. The study found that the thionicotinic acid form (a carboxylic acid) was a more potent antioxidant and vasorelaxant than its corresponding amide or nitrile analogues, demonstrating the critical role of the acidic functional group in these specific activities. mdpi.com
Furthermore, SAR investigations into P-glycoprotein (P-gp) inhibitors based on a 6-methoxy-2-arylquinoline framework—a structure with some resemblance to substituted nicotinates—identified that a hydroxymethyl group at the 4-position of the quinoline (B57606) ring was crucial for inhibitory activity. nih.gov This demonstrates the high degree of positional specificity often found in SAR studies. Similarly, research on α7 nicotinic receptor agonists derived from tilorone (B613820) showed that basic sidechains and the nature of the central ring system were essential for potent activity. nih.gov
Table 1: SAR Findings in Nicotinic Acid and Related Heterocyclic Derivatives
| Compound Class | Structural Modification | Impact on Activity/Property | Reference |
| Nicotinic Acid Acylhydrazones | Acylhydrazone vs. 1,3,4-Oxadiazoline | Acylhydrazones showed greater antibacterial activity. | mdpi.com |
| Nicotinic Acid Acylhydrazones | Addition of 5-nitrofuran substituent | Enhanced antibacterial activity. | mdpi.com |
| 2-(1-adamantylthio)nicotinic acids | Acid vs. Amide vs. Nitrile | The carboxylic acid form was the most potent vasorelaxant and antioxidant. | mdpi.com |
| 6-Methoxy-2-arylquinolines | Hydroxymethyl group at position 4 | Identified as a key feature for P-gp inhibitory activity. | nih.gov |
Synthesis of Substituted Nicotinates with Related Side Chains
The synthesis of nicotinic acid esters with various substituents is a well-established area of organic chemistry. General methods exist for creating a library of compounds for further study. For example, methyl 6-substituted nicotinates can be prepared from the corresponding 2-amino-n-methylpyridines. researchgate.net
The synthesis of derivatives of pyridine-2,6-dicarboxylic acid, a related structural framework, often starts from the dicarboxylic acid itself, which is then converted to a more reactive species like an acyl chloride. This intermediate can then react with various amines to form dicarboxamides, showcasing a common strategy for elaborating the pyridine core. mdpi.com Innovative one-pot methods have also been developed to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simpler precursors like pyruvates and aldehydes, offering a more efficient route to complex structures. oist.jp
Enzyme-catalyzed reactions are also employed for their high selectivity and milder reaction conditions. The enzyme Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates (including methyl 6-chloronicotinate) and various amines in a continuous-flow microreactor system. nih.gov This green chemistry approach allows for high yields under sustainable conditions. nih.gov
Table 2: Selected Synthetic Methods for Substituted Nicotinates and Related Pyridines
| Product Type | Starting Materials | Key Reagents/Conditions | Reference |
| 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives | Pyruvates, Aldehydes | Pyrrolidine-acetic acid catalyst, ammonium (B1175870) acetate (B1210297) (one-pot) | oist.jp |
| Pyridine-2,6-dicarboxamides | Pyridine-2,6-dicarboxylic acid | Conversion to acyl chlorides, then condensation with amines | mdpi.com |
| Methyl 6-Substituted Nicotinates | 2-Amino-n-methylpyridines | General multi-step methods | researchgate.net |
| Nicotinamide Derivatives | Methyl nicotinates, Amines | Novozym® 435 enzyme, tert-amyl alcohol, 50 °C | nih.gov |
Pyridine-Methylene Diester Hybrid Systems
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a prime example of a pyridine-methylene diester hybrid system. This structural class is characterized by a pyridine ring substituted with at least two ester groups, one of which is separated from the ring by a methylene (B1212753) (-CH2-) linker. This arrangement creates a molecule with multiple potential points for chemical interaction and modification.
The core structure consists of:
A pyridine ring , which is an electron-deficient aromatic system containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and a site for protonation or coordination to metal ions.
A nicotinate (B505614) ester (-COOCH₃ at position 3), which is a classic electron-withdrawing group and a potential hydrogen bond acceptor.
A methylene-ester side chain (-CH₂COOCH₃ at position 6), which provides conformational flexibility and another ester group for potential interactions or hydrolysis.
While extensive research specifically on this hybrid system is not widely published, related structures are known. For instance, research into derivatives of pyridine-2,6-dicarboxylic acid has produced molecules with two ester or amide groups directly attached to the ring. tandfonline.comtandfonline.com Other related compounds include pyridines with acetic acid side chains, such as 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester, which also contains the characteristic -(CH₂)-C(=O)OCH₃ moiety. nih.gov The presence of two ester groups makes these compounds interesting as potential ligands for metal complexes or as building blocks in polymer and materials science.
Exploration of Bioisosteric Replacements in Analog Development
Bioisosteric replacement is a powerful strategy in chemical and medicinal research used to modify a molecule's properties while retaining its desired function. prismbiolab.com This involves substituting a functional group with another that has similar steric, electronic, or physicochemical properties.
In the context of analogues of this compound, several bioisosteric replacements could be explored:
Carboxylic Acid/Ester Isosteres : The ester groups are key features. A classic strategy is to replace a carboxylic acid (the hydrolyzed form of the ester) with isosteres like tetrazoles, sulfonamides, or thiazolidinediones to modulate acidity, lipophilicity, and permeability. nih.govacs.org For instance, pyrazines and pyridines with tetrazole side chains have been synthesized as isosteres of pyrazinoic and nicotinic acids for potential antimycobacterial activity. nih.gov
Pyridine Ring Isosteres : The central pyridine ring itself can be replaced. A notable example is the use of saturated scaffolds like 3-azabicyclo[3.1.1]heptane as a bioisostere for the pyridine ring. chemrxiv.orgresearchgate.net This replacement can dramatically alter properties like solubility and lipophilicity. Replacing the pyridine in the drug Rupatadine with this bicyclic system led to a more than tenfold increase in water solubility. chemrxiv.org
Other Functional Group Replacements : The methoxy (B1213986) portion of the ester (-OCH₃) could be replaced with other groups like -NHCH₃ to create an amide, which would significantly change the hydrogen bonding capability. nih.gov
This strategy allows researchers to systematically probe the importance of different parts of the molecule and to optimize its properties for a specific application by overcoming undesirable characteristics like poor solubility or metabolic instability. prismbiolab.comcambridgemedchemconsulting.com
Table 3: Examples of Bioisosteric Replacements Relevant to Nicotinate Analogues
| Original Group | Bioisosteric Replacement | Potential Change in Property | Reference |
| Carboxylic Acid | Tetrazole | Modulates acidity and lipophilicity. | nih.govacs.org |
| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Increases solubility, decreases lipophilicity. | chemrxiv.orgresearchgate.net |
| Ester (-COOR) | Amide (-CONHR) | Alters hydrogen bonding properties and stability. | nih.gov |
| Phenol | Pyridine | Can alter electronic properties and hydrogen bonding. | prismbiolab.com |
Advanced Methodologies and Future Research Directions
Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound
The selective functionalization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate presents a considerable challenge due to the presence of multiple reactive sites: the pyridine (B92270) ring, susceptible to both nucleophilic and electrophilic attack at various positions, and two ester groups that can undergo hydrolysis or transesterification. Achieving chemo-, regio-, and stereoselectivity is paramount for its effective utilization in multi-step syntheses.
Chemoselectivity: The differential reactivity of the two ester groups is a key aspect of chemoselectivity. The ester at the 3-position (the nicotinate (B505614) ester) is directly attached to the electron-deficient pyridine ring, making its carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack than the ester on the side chain at the 6-position. However, steric hindrance around the 3-position could modulate this reactivity. Selective hydrolysis or amidation of one ester over the other could be achieved by carefully controlling reaction conditions such as temperature, pH, and the choice of catalyst. For instance, enzymatic catalysis could offer exquisite chemoselectivity, targeting one ester group based on its steric and electronic environment.
Regioselectivity: The pyridine ring itself offers several positions for functionalization. The electron-deficient nature of the pyridine ring generally directs nucleophilic aromatic substitution (SNAr) to the 2-, 4-, and 6-positions. Given that the 6-position is already substituted, incoming nucleophiles would preferentially attack the 2- or 4-positions. Conversely, electrophilic aromatic substitution, which is generally more challenging on pyridines, would be directed to the 3- and 5-positions. The existing substituents will further influence the regiochemical outcome of such reactions. Direct C-H functionalization strategies, a burgeoning area in organic synthesis, offer alternative routes to introduce new functionalities onto the pyridine core with potentially different regiochemical outcomes, often guided by the choice of catalyst and directing groups. researchgate.netrsc.org Dearomatization strategies followed by functionalization can also provide access to otherwise difficult-to-obtain substitution patterns. researchgate.net
Stereoselectivity: The introduction of chirality is a critical consideration for the synthesis of biologically active compounds. For this compound, stereoselectivity can be introduced in several ways. Asymmetric reduction of the pyridine ring can lead to chiral piperidines with multiple stereocenters. Furthermore, if a prochiral center is present in a substituent or introduced through a reaction, stereoselective transformations can be employed to control the configuration of the resulting stereocenter.
Asymmetric Synthesis Approaches
The development of asymmetric syntheses to access enantiomerically pure derivatives of this compound is crucial for its potential applications in medicinal chemistry. A primary strategy involves the asymmetric hydrogenation of the pyridine ring to produce chiral piperidines, which are prevalent scaffolds in many pharmaceuticals. nih.govnih.gov
Catalytic asymmetric hydrogenation of substituted pyridines has emerged as a powerful tool. researchgate.netenvironmentclearance.nic.inresearchgate.netacs.org This typically involves the use of transition metal catalysts (e.g., rhodium, iridium, or ruthenium) complexed with chiral phosphine (B1218219) ligands. researchgate.netenvironmentclearance.nic.in For a substrate like this compound, the pyridine ring would first be activated, for instance, by N-alkylation, to form a pyridinium (B92312) salt. Subsequent hydrogenation using a suitable chiral catalyst can then proceed with high enantioselectivity. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. While effective, this method involves additional synthetic steps for the attachment and removal of the auxiliary.
Enzyme-catalyzed reactions also offer a highly promising avenue for asymmetric synthesis. nih.gov Lipases, for example, can be used for the kinetic resolution of racemic mixtures through selective hydrolysis or transesterification of one of the enantiomers. Moreover, engineered enzymes could potentially be developed to catalyze specific asymmetric transformations on the molecule with high precision. nih.gov A chemo-enzymatic approach, combining chemical synthesis with biocatalysis, could be particularly powerful for the asymmetric dearomatization of the pyridine ring to generate stereo-defined piperidines. nih.gov
Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of Pyridine Derivatives
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)₂]BF₄ / (R,R)-f-spiroPhos | N-Benzoyl-2-substituted-1,2-dihydropyridines | Up to 99% | N/A |
| [Ir(cod)Cl]₂ / (R)-BINAP | N-Alkyl-3-substituted pyridinium salts | Up to 96% | N/A |
| Ru(OAc)₂((R)-xyl-binap) | 2-Substituted pyridines | Up to 99% | N/A |
| Rh-JosiPhos | N-Benzylated 3-substituted pyridinium salts | Up to 90% | environmentclearance.nic.in |
| Iridium-phosphole catalyst | N-Alkyl-2-alkylpyridinium salts | High | acs.org |
Flow Chemistry and Continuous Synthesis Applications for Efficient Production
Flow chemistry, or continuous flow synthesis, has garnered significant attention as a powerful technology for the production of fine chemicals and pharmaceuticals. nih.govyoutube.comyoutube.com Its advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability, make it an attractive approach for the synthesis of this compound and its derivatives. nih.govyoutube.com
The synthesis of this compound likely involves multi-step sequences, which can be efficiently telescoped in a continuous flow setup, minimizing the need for isolation and purification of intermediates. nih.gov For instance, the esterification of the corresponding carboxylic acids could be performed in a flow reactor packed with a solid acid catalyst, allowing for continuous production and easy separation of the product.
Furthermore, reactions that are difficult or hazardous to scale up in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a flow system due to the small reactor volumes and excellent temperature control. nih.gov For example, a nitration reaction on the pyridine ring, if desired, could be conducted with greater safety in a microreactor. The precise control over residence time in a flow reactor can also be leveraged to improve selectivity and yield. youtube.comcapes.gov.br
Table 2: Potential Advantages of Flow Synthesis for this compound Production
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Mass Transfer | Can be slow and inefficient | Rapid and efficient mixing |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | Scaled by running for longer or parallelization |
| Automation | More complex to automate | Readily amenable to automation and process control |
Catalyst Design and Optimization for Transformations of the Compound
Catalysis is central to the selective and efficient transformation of this compound. The design and optimization of catalysts are crucial for controlling the outcome of reactions at the various functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnresearchgate.net To functionalize the pyridine ring, for example, at the 2- or 4-positions, a halogenated derivative of the target compound could be synthesized and then subjected to Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. The design of the phosphine ligand is critical for the success of these reactions, influencing catalyst activity, stability, and selectivity. The use of mixed-ligand systems is an emerging strategy to fine-tune the catalytic properties. researchgate.net
C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, avoiding the need for pre-functionalization with a leaving group. researchgate.netrsc.org Catalyst design for C-H activation on pyridines is an active area of research, with a focus on achieving high regioselectivity. Catalysts based on transition metals like palladium, rhodium, and iridium are commonly employed. The electronic properties of the pyridine ring in the target compound will significantly influence the feasibility and outcome of these reactions.
Hydrogenation/Reduction: As discussed in the context of asymmetric synthesis, the choice of catalyst is paramount for the selective reduction of the pyridine ring. Different catalysts will exhibit varying degrees of activity and selectivity for the reduction of the pyridine versus the ester functionalities. For instance, certain catalysts might allow for the reduction of the pyridine ring while leaving the ester groups intact.
Machine Learning and Artificial Intelligence in Chemical Synthesis Design and Prediction for Related Structures
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.gov For structures related to this compound, these computational tools can be applied in several ways.
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for a given set of reactants and reagents. nih.govpatsnap.com This can significantly reduce the amount of trial-and-error experimentation required to develop a successful synthesis. For instance, an ML model could predict the regioselectivity of a C-H functionalization reaction on the pyridine ring of the target compound under different catalytic conditions. nih.govacs.org
Catalyst and Ligand Design: ML can also be used to accelerate the discovery of new catalysts. By analyzing the relationship between catalyst structure and performance, ML models can predict the efficacy of new, untested catalysts, guiding chemists in their design efforts. This could be particularly valuable for developing highly selective catalysts for the transformations of the target compound.
Table 3: Applications of AI/ML in the Synthesis of Nicotinate Derivatives
| Application | Description | Potential Impact |
| Reaction Prediction | Predicts major products, side products, and yields of reactions. | Reduces experimental effort and cost. |
| Retrosynthesis | Proposes novel and efficient synthetic routes to target molecules. | Accelerates the discovery of new synthetic pathways. |
| Catalyst Design | Identifies promising catalyst structures for specific transformations. | Speeds up the development of more active and selective catalysts. |
| Process Optimization | Optimizes reaction conditions (temperature, solvent, etc.) for maximum yield and selectivity. | Improves the efficiency and sustainability of chemical processes. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, and how can intermediates be characterized?
- Methodological Answer : A key intermediate, methyl 6-(4-(methoxycarbonyl)-2-aminophenyl)nicotinate, is synthesized via multi-step reactions involving esterification and amination. Characterization typically employs NMR (e.g., δ 8.78 ppm for pyridine protons), NMR (e.g., δ 170.1 ppm for carbonyl groups), and HRMS (e.g., [M + Na] at m/z 548.2004) to confirm structural integrity . Flash chromatography (petroleum ether:ethyl acetate gradients) is standard for purification .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer : Purity is assessed via HPLC with chiral columns (e.g., AD-H column, hexane/isopropanol mobile phase) to determine enantiomeric excess (e.g., 93–94% ee) . Combustion analysis (>95% purity) and NMR are used to verify absence of unreacted amines or byproducts .
Q. What analytical techniques are critical for confirming the ester functional groups in this compound?
- Methodological Answer : Infrared spectroscopy (IR) identifies ester C=O stretches (~1700 cm). NMR resolves distinct carbonyl signals (e.g., δ 168.5–170.1 ppm for methoxycarbonyl and oxoethyl groups). X-ray diffraction (XRD) may confirm crystal packing in coordination complexes .
Advanced Research Questions
Q. How can Pd(II)-catalyzed atroposelective C-H allylation be optimized for synthesizing enantiomerically enriched derivatives of this compound?
- Methodological Answer : Reaction optimization involves tuning allylating agents (e.g., ethoxycarbonyl allyl) and chiral ligands to achieve high E:Z ratios (e.g., 6:1). Solvent selection (CHCl) and column chromatography (petroleum ether:ethyl acetate) improve stereochemical outcomes. Monitoring via HPLC (e.g., 44.9 min minor vs. 80.5 min major peak) ensures enantioselectivity .
Q. What strategies reconcile contradictory data in esterification yields when using heterogeneous vs. homogeneous catalysts?
- Methodological Answer : Discrepancies arise from catalyst acidity and substrate coordination. For example, MoO/SiO (20% loading) enhances esterification yields (79%) compared to HSO by minimizing side reactions. Kinetic studies (e.g., time-dependent NMR) and temperature-controlled reflux (60–80°C) help identify optimal conditions .
Q. How does spatial control in metal-organic frameworks (MOFs) influence the coordination chemistry of this compound?
- Methodological Answer : In UiO-67 frameworks, steric effects from the methoxy-oxoethyl group modulate Cu(I) coordination geometry. XAS (X-ray absorption spectroscopy) and EXAFS (Extended X-ray Absorption Fine Structure) reveal N,N,N-copper bonding patterns, while XRD confirms framework stability .
Q. What protocols ensure safe handling of reactive intermediates during large-scale synthesis?
- Methodological Answer : Use NIOSH-approved respirators (P95/P99 filters) and chemical-resistant gloves (e.g., nitrile) for intermediates with acute toxicity (e.g., LC < 100 mg/kg). Storage under inert atmosphere (N) at –20°C prevents decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
